
3-Fluoro-4-(3-methylmorpholin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(3-methylmorpholin-4-yl)aniline is a chemical compound with the CAS Number: 1156819-47-4 . It has a molecular weight of 210.25 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C11H15FN2O . The InChI key can be used to generate a detailed molecular structure .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in the proliferation of cancer cells. This compound has also been reported to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and analgesic effects, this compound has also been reported to exhibit antibacterial and antifungal activity. It has also been found to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-4-(3-methylmorpholin-4-yl)aniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Further studies are needed to determine the safe dosage and toxicity levels of this compound.
Orientations Futures
There are several future directions for research on 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of this compound and its potential applications in various fields. Further studies are also needed to determine the toxicity and safety of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline can be achieved using various methods. One of the most commonly used methods is the reaction of 3-fluoroaniline with 3-methyl-4-morpholinone in the presence of a catalyst. Another method involves the reaction of 3-fluoroaniline with 3-methyl-4-morpholinol in the presence of a base. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
3-Fluoro-4-(3-methylmorpholin-4-yl)aniline has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-tumor activity against various cancer cell lines. It has also been reported to have anti-inflammatory and analgesic effects.
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-4-(3-methylmorpholin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOALIUFIAHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)
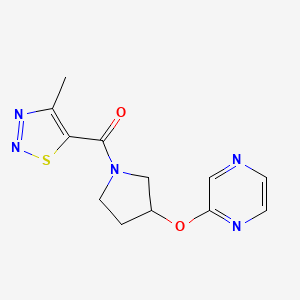
![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)
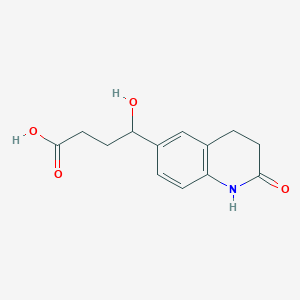
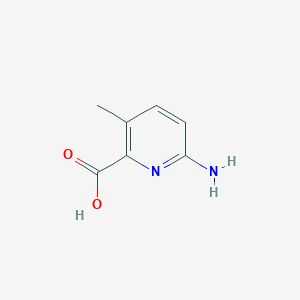
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)

![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)

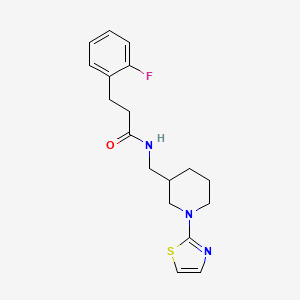
![1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide](/img/structure/B2922290.png)
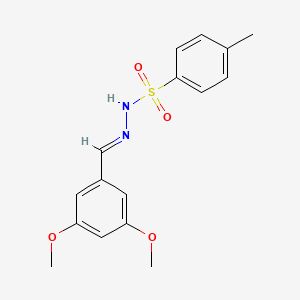
![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)
